![molecular formula C19H13NO2 B3032608 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2896-24-4](/img/structure/B3032608.png)
2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
説明
2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of the isoquinoline-1,3-dione family, a group of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields, including medicine and materials science. The structure of these compounds typically features a benzo-fused isoquinoline core with a dione functionality, which can be further substituted to enhance or modify their properties.
Synthesis Analysis
The synthesis of isoquinoline-1,3-dione derivatives, such as 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, can be achieved through cascade reactions involving N-alkyl-N-methacryloyl benzamide and aryl aldehydes. This process includes oxidative cross-coupling and radical addition, which can be performed under mild conditions without the need for metal catalysts or organic solvents, as described in the synthesis of related compounds . Additionally, one-pot synthesis strategies have been developed to construct the isoquinoline core, utilizing Ugi-4CR post-transformation strategy, which is efficient and can generate a variety of derivatives .
Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline-1,3-dione derivatives has been characterized using various analytical techniques, including HRMS and NMR spectroscopy. X-ray crystallography has provided detailed insights into the crystalline forms of these compounds, revealing non-classical intermolecular interactions and the influence of substituents on molecular planarity and structural stabilization .
Chemical Reactions Analysis
Benzo[de]isoquinoline-1,3-diones can participate in a range of chemical reactions. They have been used to create novel adducts with other functional molecules, such as 2-(2-hydroxyphenyl)-benzotriazole, to produce compounds with applications in the brightening and stabilization of polymers . Furthermore, the presence of reactive sites on the isoquinoline-1,3-dione core allows for further functionalization, which can lead to the development of compounds with strong electron-accepting properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter properties such as solubility, crystallinity, and electron affinity. For instance, the attachment of triisopropylsilylethynyl groups has been shown to improve solubility and crystallinity, while different end groups can modify the electron affinity of the molecules . The photophysical properties of these compounds are also noteworthy, as certain derivatives exhibit panchromatic behavior and can act as efficient photoinitiators for polymerization under various light conditions .
Relevant Case Studies
Several studies have highlighted the potential of benzo[de]isoquinoline-1,3-diones in biomedical applications. For example, chloroalkyl derivatives have shown significant antineoplastic activity and the ability to induce apoptosis in various human tumor cell lines . Additionally, certain nitro-substituted derivatives have demonstrated antiviral activity against herpes simplex and vaccinia viruses . These findings underscore the therapeutic potential of 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and its analogs.
科学的研究の応用
Organic Electronics and Optoelectronics
2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives are explored for their potential in organic electronics. For instance, their use as electron acceptors in thermally activated delayed fluorescent (TADF) emitters is notable. They demonstrate high quantum efficiency in red TADF devices due to their strong electron deficiency, contributing to advancements in display technologies and lighting systems (Yun & Lee, 2017).
Cancer Research
In the realm of cancer research, certain derivatives exhibit selective targeting properties. A naphthalimide analogue, which is structurally related to 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, has been identified as a potent and selective molecule for targeting breast cancer cells. It operates via the aryl hydrocarbon receptor pathway, inducing significant effects in breast cancer cell line models (Gilbert et al., 2020).
Antimicrobial Applications
Research has also explored the antimicrobial properties of novel derivatives. Efficient synthesis methods have been developed for compounds with potential antimicrobial activity against a range of pathogens, including E. coli and S. aureus (Sakram et al., 2018).
Chemical Sensing and Detection
Derivatives of 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione have been synthesized for use as reversible colorimetric and fluorescent chemosensors. These compounds are effective in detecting ions such as fluoride, showcasing their potential in environmental monitoring and chemical sensing applications (Zhang et al., 2020).
Photophysical and Electrochemical Properties
Studies focusing on the photophysical characteristics of these compounds reveal their potential in developing novel materials with specific light-emitting or electron-accepting properties. This research contributes to the broader field of materials science, particularly in creating new polymers and electronic materials (Staneva et al., 2020).
Synthetic Methods and Green Chemistry
Innovations in synthetic chemistry have led to more efficient and environmentally friendly methods for producing these compounds. This research is significant for the sustainable production of chemicals and potential pharmaceuticals (Niu & Xia, 2022).
将来の方向性
The future directions for the study of “2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by isoquinolines, it may be worthwhile to investigate the potential medicinal uses of this compound .
特性
IUPAC Name |
2-benzylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-18-15-10-4-8-14-9-5-11-16(17(14)15)19(22)20(18)12-13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIADVGWFJUXPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183164 | |
| Record name | 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
CAS RN |
2896-24-4 | |
| Record name | 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC107040 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B3032526.png)
![benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate](/img/structure/B3032527.png)




![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)
![7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid](/img/structure/B3032538.png)





